Gastric Ulcer Incidence: Risedronate vs. Alendronate Endoscopic Comparison
In a head-to-head endoscopic study of 515 healthy postmenopausal women, risedronate 5 mg daily demonstrated a significantly lower incidence of gastric ulcers compared to alendronate 10 mg daily over a 2-week treatment period. Gastric ulcers were observed in 4.1% (9/221) of evaluable subjects in the risedronate group versus 13.2% (30/227) in the alendronate group (P < 0.001). Mean gastric endoscopy scores were also significantly lower in the risedronate group at both day 8 and day 15 (P ≤ 0.001) [1].
| Evidence Dimension | Incidence of gastric ulcers assessed by upper gastrointestinal endoscopy |
|---|---|
| Target Compound Data | 4.1% (9/221 evaluable subjects) |
| Comparator Or Baseline | Alendronate 10 mg daily: 13.2% (30/227 evaluable subjects) |
| Quantified Difference | Absolute risk reduction of 9.1 percentage points; relative risk reduction of 69% (P < 0.001) |
| Conditions | Randomized, evaluator-blinded study in 515 healthy postmenopausal women; 2-week treatment duration; endoscopy at baseline and days 8 and 15 |
Why This Matters
For procurement in clinical trial settings where gastrointestinal tolerability is a primary or secondary endpoint, risedronate offers a quantifiably lower risk of gastric mucosal injury, which may improve subject retention and reduce confounding adverse event reporting.
- [1] Lanza FL, Hunt RH, Thomson AB, Provenza JM, Blank MA. Endoscopic comparison of esophageal and gastroduodenal effects of risedronate and alendronate in postmenopausal women. Gastroenterology. 2000 Sep;119(3):631-8. doi: 10.1053/gast.2000.16517 View Source
